molecular formula C17H16N2O4S B2965544 N-(1,3-benzothiazol-5-yl)-3,4,5-trimethoxybenzamide CAS No. 942002-60-0

N-(1,3-benzothiazol-5-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2965544
CAS No.: 942002-60-0
M. Wt: 344.39
InChI Key: FZEHOUMDTFWSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-5-yl)-3,4,5-trimethoxybenzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-3,4,5-trimethoxybenzamide typically involves the condensation of 2-aminobenzenethiol with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(1,3-benzothiazol-5-yl)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to its observed biological effects. The compound may also interact with signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-5-yl)-3,4,5-trimethoxybenzamide stands out due to its unique combination of a benzothiazole ring with a trimethoxybenzamide moiety. This structural feature imparts distinct biological activities and enhances its potential as a versatile compound in various research fields.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-21-13-6-10(7-14(22-2)16(13)23-3)17(20)19-11-4-5-15-12(8-11)18-9-24-15/h4-9H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEHOUMDTFWSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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